molecular formula C10H18N2O4 B031156 (2S,4S)-4-amino-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid CAS No. 132622-66-3

(2S,4S)-4-amino-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid

Katalognummer: B031156
CAS-Nummer: 132622-66-3
Molekulargewicht: 230.26 g/mol
InChI-Schlüssel: WDWRIVZIPSHUOR-BQBZGAKWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S,4S)-4-amino-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C10H18N2O4 and its molecular weight is 230.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemische Analyse

Biochemical Properties

It is known that proline analogues, such as cis-1-Boc-4-Amino-L-proline, have been proven to be valuable reagents for studying cellular metabolism and the regulation of macromolecule synthesis in both prokaryotic and eukaryotic cells .

Cellular Effects

Proline analogues are known to induce a transient stress response in cells, comparable with that of heat shock stress . They are transported into cells via amino acid permeases (transporters). Once inside a cell, the analogues compete with naturally occurring amino acids for incorporation into nascent proteins, resulting in protein misfolding .

Molecular Mechanism

It is known that proline analogues can function as a signal, modulating gene expression and certain metabolic processes .

Temporal Effects in Laboratory Settings

The temporal effects of cis-1-Boc-4-Amino-L-proline in laboratory settings are not well-documented. It is known that proline analogues can induce a rapid increase in the synthesis of heat shock proteins in cells. The elevated levels of synthesis for this set of proteins begin to decrease shortly after restoration of the normal amino acids .

Metabolic Pathways

Proline biosynthesis and catabolism is linked to photosynthesis and mitochondrial respiration, respectively .

Transport and Distribution

Many amino acid analogues are transported into cells via amino acid permeases (transporters) .

Subcellular Localization

It is known that proline can function as a signal, modulating gene expression and certain metabolic processes .

Biologische Aktivität

(2S,4S)-4-amino-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid, commonly referred to as Boc-4-amino-L-proline, is a synthetic amino acid derivative that has garnered attention in medicinal chemistry and biochemistry due to its structural properties and potential biological activities. This compound features a pyrrolidine ring with a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid moiety, which contribute to its reactivity and interaction with biological systems.

  • Molecular Formula : C10H18N2O4
  • Molecular Weight : 230.26 g/mol
  • CAS Number : 132622-66-3

Biological Activity

The biological activity of this compound is primarily studied in the context of its role as a building block in peptide synthesis and its interaction with various biological targets.

The compound acts as an amino acid analog that can influence protein synthesis and enzyme activity. Its structure allows it to mimic natural amino acids, thereby integrating into peptides and proteins. The Boc group serves as a protective moiety that can be removed under specific conditions, allowing for further functionalization or incorporation into larger biomolecules.

Inhibition Studies

Recent studies have indicated that Boc-4-amino-L-proline derivatives exhibit inhibitory effects on certain enzymes involved in metabolic pathways. For example, research published in the Journal of Medicinal Chemistry demonstrated that modifications of Boc-4-amino-L-proline could lead to potent inhibitors of specific targets related to cancer metabolism .

Case Studies

  • Peptide Synthesis :
    • A study explored the use of Boc-4-amino-L-proline in synthesizing cyclic peptides that showed enhanced stability and biological activity compared to linear counterparts.
    • The incorporation of this compound into peptides improved binding affinity to target receptors involved in cellular signaling pathways.
  • Neuroprotective Effects :
    • Another investigation focused on the neuroprotective properties of Boc-4-amino-L-proline derivatives. These compounds were found to reduce oxidative stress markers in neuronal cell cultures, suggesting potential applications in neurodegenerative disease treatments.

Data Table: Biological Activity Summary

Activity TypeFindingsReference
Enzyme InhibitionPotent inhibitors of metabolic enzymes
Peptide SynthesisEnhanced stability and activity in cyclic peptides
NeuroprotectionReduced oxidative stress in neuronal cells

Synthetic Routes

The synthesis of this compound typically involves:

  • Formation of the Pyrrolidine Ring : Through cyclization reactions involving amino acids.
  • Introduction of the Boc Group : Using tert-butyl chloroformate in the presence of a base.
  • Carboxylation : Employing carboxylating agents to introduce the carboxylic acid functionality.

Wissenschaftliche Forschungsanwendungen

Drug Development

(2S,4S)-4-amino-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid is utilized in the synthesis of various pharmaceutical compounds. Its application in drug development can be summarized as follows:

  • Peptide Synthesis : This compound serves as a key intermediate in the synthesis of peptides. Its amino group can be easily incorporated into peptide chains, making it valuable for creating biologically active peptides that mimic natural proteins .
  • Prodrug Formulations : The tert-butoxycarbonyl (Boc) group provides protection to the amino group during synthesis, allowing for selective reactions that can lead to the development of prodrugs. Once administered, the Boc group can be removed enzymatically, releasing the active drug .

Peptide and Protein Engineering

The compound's role in peptide and protein engineering is significant due to its ability to influence the conformation of peptides:

  • Chiral Auxiliary : As a chiral building block, it helps in synthesizing enantiomerically pure compounds. This is particularly important in developing drugs where stereochemistry plays a crucial role in biological activity .
  • Modification of Amino Acids : The compound can be used to modify existing amino acids to enhance their properties or to introduce new functionalities that can improve the pharmacokinetics and pharmacodynamics of therapeutic peptides .

Case Studies

Several studies illustrate the effectiveness of this compound in various applications:

Study ReferenceApplicationFindings
Synthesis of Antiviral AgentsDemonstrated utility in synthesizing antiviral peptides that showed increased efficacy against viral infections.
Development of Anticancer DrugsUsed as a precursor for creating modified peptides that exhibited enhanced selectivity towards cancer cells.
Chiral CatalysisSuccessfully employed as a chiral auxiliary in asymmetric synthesis, leading to high enantiomeric excess in products.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (2S,4S)-4-amino-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid, and how can side products be minimized?

Methodological Answer: The synthesis typically involves Boc protection of the pyrrolidine scaffold, followed by stereoselective functionalization. Key steps include:

  • Boc Protection : Use di-tert-butyl dicarbonate (Boc₂O) in anhydrous THF or DCM with a base like DMAP or TEA to protect the amine group. Monitor reaction progress via TLC (Rf ~0.3 in 1:1 EtOAc/hexane) .
  • Stereochemical Control : Employ chiral auxiliaries or catalytic asymmetric hydrogenation to ensure (2S,4S) configuration.
  • Side Product Mitigation : Optimize reaction temperature (0–25°C) and stoichiometry (1.2 eq Boc₂O) to avoid overprotection or racemization. Post-synthesis purification via recrystallization (e.g., ethanol/water) or chiral HPLC (Chiralpak AD-H column) reduces diastereomeric impurities .

Q. How can researchers ensure the purity and stereochemical integrity of this compound during purification?

Methodological Answer:

  • Chiral Separation : Use chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IG-3) and mobile phases like hexane/isopropanol (80:20) with 0.1% TFA. Retention times vary between 8–12 min for enantiomers .
  • Recrystallization : Dissolve crude product in warm ethanol, then slowly add water to induce crystallization. Monitor purity via ¹H NMR (δ 1.4 ppm for Boc tert-butyl group; δ 4.2–4.5 ppm for pyrrolidine protons) and LC-MS (M+H⁺ = 231.1) .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹³C NMR confirms Boc group integrity (δ 28–30 ppm for tert-butyl carbons; δ 155–160 ppm for carbonyl).
  • Mass Spectrometry : High-resolution ESI-MS (expected [M+H]⁺ = 231.1) validates molecular weight.
  • Polarimetry : Measure optical rotation ([α]D²⁵ ~ +15° to +25° in methanol) to confirm enantiopurity .

Advanced Research Questions

Q. How does the stereochemistry of the (2S,4S) configuration influence its reactivity in peptide coupling or organocatalysis?

Methodological Answer:

  • Conformational Rigidity : The (2S,4S) configuration imposes a rigid trans-pyrrolidine ring, enhancing stereoselectivity in peptide bond formation. Use DFT calculations (e.g., Gaussian09 with B3LYP/6-31G*) to model transition states .
  • Catalytic Activity : Test enantioselectivity in aldol reactions (e.g., acetone + 4-nitrobenzaldehyde) under mild conditions (rt, 24h). Compare yields and ee values (HPLC) with other diastereomers .

Q. What strategies resolve contradictory data in conformational studies of derivatives under varying pH or solvent conditions?

Methodological Answer:

  • Dynamic NMR : Analyze coalescence temperatures in DMSO-d₆ or CDCl₃ to determine ring-flipping barriers.
  • Circular Dichroism (CD) : Monitor pH-dependent conformational changes (e.g., Boc deprotection at pH <2). Correlate with computational MD simulations (AMBER force field) .

Q. How can researchers evaluate the compound’s stability under acidic/basic conditions for Boc deprotection?

Methodological Answer:

  • Acidic Conditions : Treat with 4M HCl/dioxane (1h, 0°C) and monitor Boc cleavage via TLC. Compare with TFA-mediated deprotection (20% TFA/DCM, 30 min).
  • Stability Assay : Incubate in buffers (pH 1–12) at 37°C for 24h. Quantify degradation by HPLC (C18 column, 220 nm) .

Q. What are the implications of modifying the Boc group or pyrrolidine substituents for drug design?

Methodological Answer:

  • Boc Replacement : Substitute with Fmoc or Alloc groups to alter lipophilicity (logP calculations via ChemDraw). Test solubility in PBS (pH 7.4) and membrane permeability (Caco-2 assay) .
  • Substituent Effects : Introduce methoxymethyl or fluorinated groups (e.g., ) to enhance metabolic stability. Evaluate in vitro CYP450 inhibition assays .

Eigenschaften

IUPAC Name

(2S,4S)-4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)12-5-6(11)4-7(12)8(13)14/h6-7H,4-5,11H2,1-3H3,(H,13,14)/t6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDWRIVZIPSHUOR-BQBZGAKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70564609
Record name (4S)-4-Amino-1-(tert-butoxycarbonyl)-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70564609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132622-66-3
Record name (4S)-4-Amino-1-(tert-butoxycarbonyl)-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70564609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S,4S)-4-Amino-pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of (2S,4R) Fmoc-4-amino-1-boc-pyrrolidine-2-carboxylic acid (400 mg, 0.884 mmol) in acetonitrile (15 mL), five drops of pyrrolidine was added. The reaction mixture was stirred at rt for 3 hr. Then it was concentrated and put on high vacuum to give crude 4-amino-1-boc-pyrrolidine-2-carboxylic acid. In another round-bottomed flask, a solution of Pd2dba3 (40 mg, 5% mol) and racemic-BINAP (56 mg, 10% mol) was stirred under nitrogen in degassed toluene (8 mL) at rt for 1 h. Then 1-chloroisoquinoline (216 mg, 1.326 mmol) and sodium t-butoxide (340 mg, 3.536 mmol) were added and the reaction mixture was stirred for 30 min. Then 4-amino-1-boc-pyrrolidine-2-carboxylic acid was added and the reaction mixture was heated under reflux for 1 h. Water was added to quench the reaction and the aqueous layer was separated and filtered through filter paper. It was then concentrated and purified by Prep. HPLC to give coupled product as TFA salt. (165 mg, 40% yield) 1H NMR (CD3OD, 400 MHz) δ 1.44 (m, 9H), 2.51-2.74 (m, 2H), 3.64 (m, 1H), 4.01 (m, 1H), 4.49 (m, 1H), 4.64 (m, 1H), 7.30 (d, J=6.85 Hz, 1H), 7.58 (d, J=6.85 Hz, 1H), 7.79 (m, 1H), 7.91-7.99 (m, 2H), 8.56 (d, J=8.56 Hz, 1H). MS m/z 358 (MH+).
Name
(2S,4R) Fmoc-4-amino-1-boc-pyrrolidine-2-carboxylic acid
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.